

An In-depth Technical Guide to (S)-1-Methoxy-2-propylamine

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Compound of Interest

Compound Name: *1-Methoxy-2-propylamine*

Cat. No.: *B124608*

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(S)-1-Methoxy-2-propylamine, also known as (S)-2-amino-1-methoxypropane, is a significant chiral primary amine in the field of organic synthesis. Its stereospecific nature makes it a valuable intermediate for producing enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals.^[1] This guide provides a comprehensive overview of its synthesis, characterization, and core applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Structure

The fundamental properties of **(S)-1-Methoxy-2-propylamine** are summarized below. The stereochemistry of this compound is crucial, as different enantiomers can exhibit vastly different biological activities.^[1]

Property	Value	Reference
CAS Number	99636-32-5	[2][3][4][5]
Molecular Formula	C ₄ H ₁₁ NO	[3][4][5][6]
Molecular Weight	89.14 g/mol	[4][5][6][7]
Appearance	Colorless clear liquid	[6][8]
Boiling Point	Not specified	
Melting Point	Not specified	
Density	Not specified	
Solubility in Water	Fully miscible	[3][9]
SMILES	COC--INVALID-LINK--N	[5][6][7]
InChI Key	NMXETCTWNXSFG- BYPYZUCNSA-N	[3][5][6][7]

Applications in Research and Development

(S)-1-Methoxy-2-propylamine serves as a critical chiral building block in the synthesis of various high-value molecules.[1][10] Its primary application is as a chiral synthon that introduces a specific stereocenter into the target molecule, which is often essential for its biological activity.[10]

Key applications include:

- Agrochemicals: It is a crucial intermediate in the manufacturing of the S-enantiomers of chloroacetamide herbicides, such as (S)-metolachlor and dimethenamid-P.[10][11] The herbicidal activity resides almost exclusively in the (S)-enantiomer, making this chiral amine vital for producing more effective and environmentally friendly products.[10]
- Pharmaceuticals:
 - p38 MAP Kinase Inhibitors: Used to prepare imidazopyrimidine derivatives that act as potent inhibitors of p38 MAP kinase, a target for treating inflammatory diseases.[4][9][10]

[\[12\]](#)

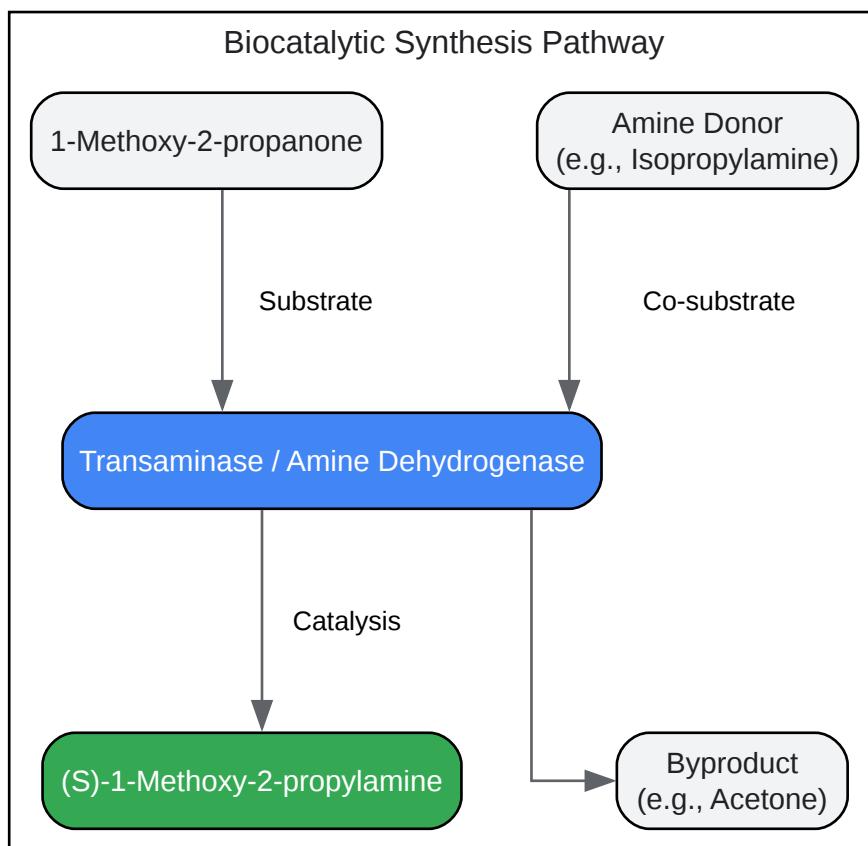
- Human Melanocortin-4 (MC4) Receptor Antagonists: It is an intermediate in the synthesis of piperazinebenzylamine-based antagonists for the MC4 receptor, which are under investigation for the treatment of obesity.[4][9][10][12]
- Marine Natural Products: It has been employed in the total synthesis of complex natural products like nhatrangin A.[4][7][9][10]

Synthesis Methodologies

The enantiomerically pure form of **(S)-1-Methoxy-2-propylamine** can be synthesized through several routes, with biocatalytic methods gaining prominence due to their high stereoselectivity and environmentally favorable conditions.[1]

Biocatalytic Synthesis

Biocatalytic synthesis, employing enzymes like transaminases or amine dehydrogenases, presents a highly efficient and stereoselective pathway.[1][11] This method involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone.[1][11]



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Caption: Biocatalytic synthesis of **(S)-1-Methoxy-2-propylamine**.

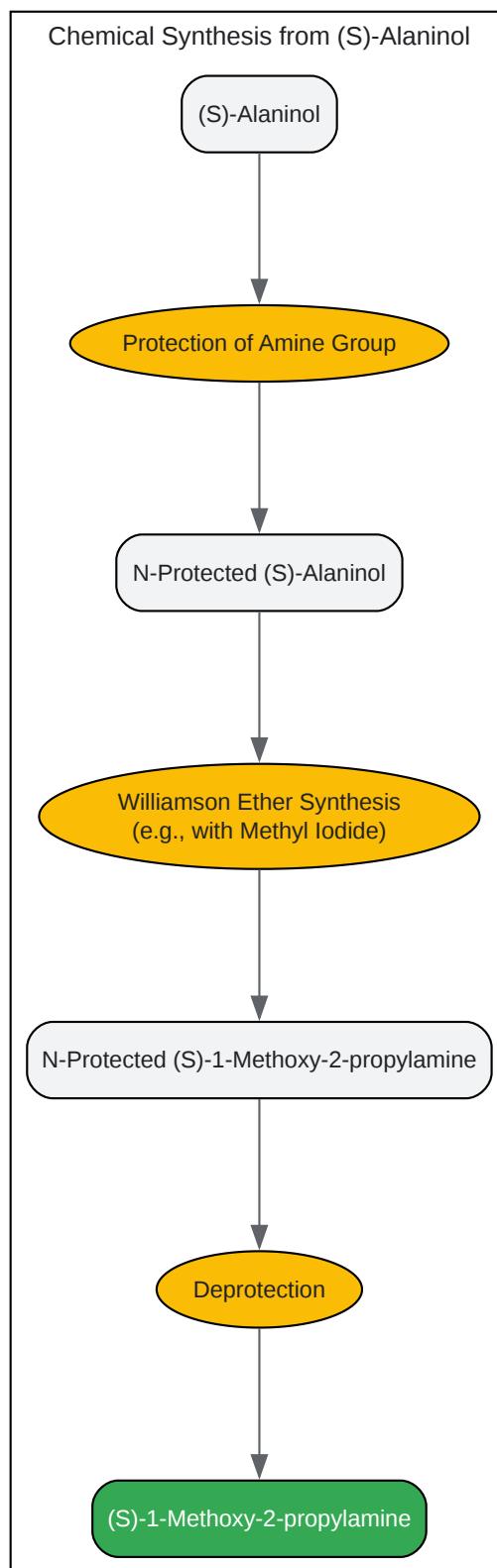
Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol outlines a general procedure for the biocatalytic synthesis of **(S)-1-Methoxy-2-propylamine**.^{[2][13]}

Step	Procedure
1. Preparation	In a temperature-controlled reaction vessel, prepare a buffered solution containing the transaminase enzyme and the pyridoxal 5'-phosphate (PLP) cofactor. [2]
2. Reaction	Add 1-methoxy-2-propanone as the substrate and an amine donor (e.g., isopropylamine) to the reaction mixture. The molar ratio of amine donor to substrate is typically in excess. [2] [13] Maintain the reaction at a constant temperature (e.g., 30-40°C) and pH with gentle agitation. [2]
3. Monitoring	Monitor the conversion of the substrate to the product over a period of 24-48 hours using gas chromatography (GC) or high-performance liquid chromatography (HPLC). [2]
4. Termination	Upon completion, terminate the reaction by adjusting the pH or by adding a quenching agent. [2]
5. Extraction	Extract the product, (S)-1-Methoxy-2-propylamine, from the aqueous reaction mixture using a suitable organic solvent. [2]
6. Purification	Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to yield the crude product. Purify the product by distillation. [2]

Chemical Synthesis

Conventional chemical synthesis routes often involve either the resolution of a racemic mixture or an asymmetric synthesis approach.[\[1\]](#) A common method is the reductive amination of 1-methoxy-2-propanone, followed by chiral resolution. A more direct enantioselective approach can be achieved starting from a chiral precursor like (S)-alaninol.[\[1\]](#)



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Caption: Chemical synthesis pathway from (S)-alaninol.

Experimental Protocol: Reductive Amination

This protocol describes a general method for the direct reductive amination of methoxyacetone using a chiral catalyst.[\[2\]](#)

Step	Procedure
1. Preparation	In a high-pressure reactor, dissolve methoxyacetone and an ammonia source in a suitable solvent (e.g., methanol). [2]
2. Catalysis	Add a chiral catalyst to the solution. [2]
3. Reaction	Pressurize the reactor with a reducing agent, such as hydrogen gas, to the desired pressure. Heat the reaction mixture to the specified temperature and maintain with stirring for the required reaction time. [2]
4. Monitoring	Monitor the reaction progress by GC or HPLC. [2]
5. Work-up	After the reaction is complete, cool the reactor and carefully release the pressure.
6. Isolation	Remove the catalyst by filtration. The solvent can be removed under reduced pressure. The resulting product can be further purified by distillation.

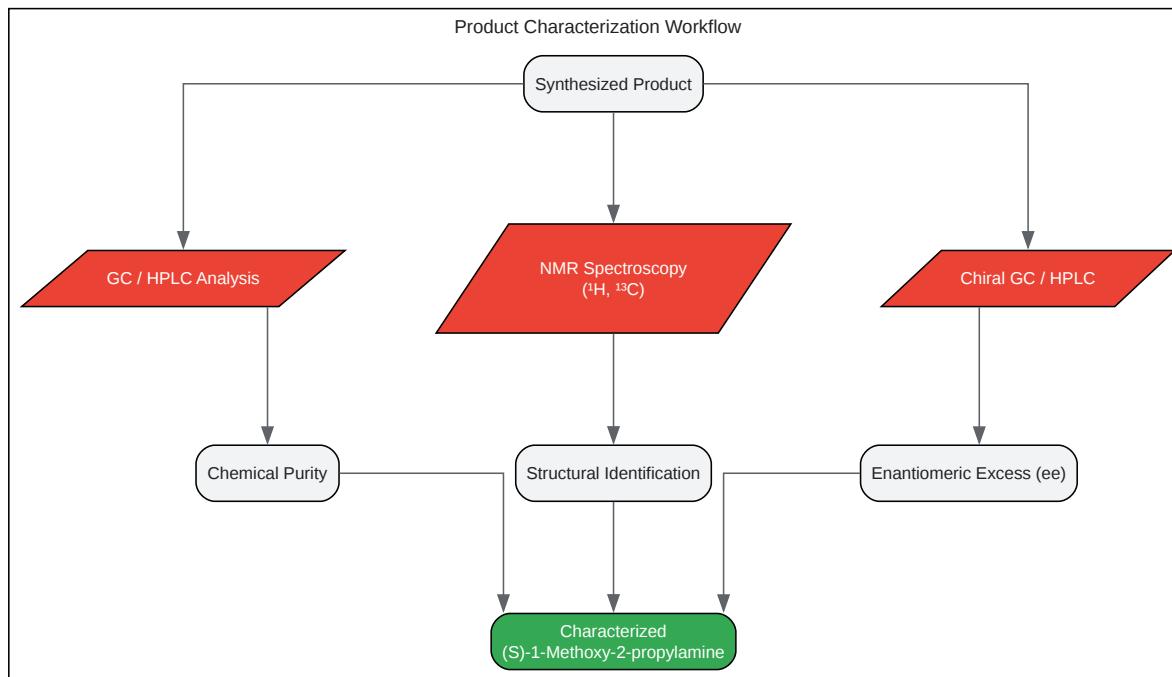
Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis protocols.

Synthesis Method	Substrate	Catalyst /Enzyme	Temp. (°C)	Time (h)	Conversion (%)	Enantioselective Excess (ee) (%)	Reference
Biocatalytic	1-Methoxy-2-propanone	Transaminase	30-40	24-48	>60	>99	[2][13]
Biocatalytic	1-Methoxy-2-propanone	MsmeAm DH	-	48	88.3	98.6	[14]
Chemical (Reductive Amination)	Methoxyacetone	Rh-Ni/SiO ₂	-	5	~83-99	-	[11]

Product Characterization

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized **(S)-1-Methoxy-2-propylamine**. A typical workflow for characterization is outlined below.



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Caption: Workflow for the characterization of the final product.

In conclusion, **(S)-1-Methoxy-2-propylamine** is a vital chiral intermediate with significant applications in the pharmaceutical and agrochemical industries.^[1] The development of efficient and stereoselective synthesis methods, particularly biocatalytic routes, is crucial for its sustainable production.^[1] The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals working with this important chiral amine.

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